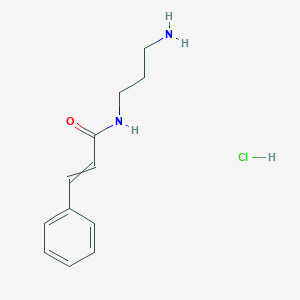

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride

Descripción general

Descripción

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amine group, a phenyl group, and an amide linkage, making it a valuable intermediate in organic synthesis and a potential candidate for various biochemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride typically involves the reaction of 3-phenylprop-2-enoyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The amide linkage can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticonvulsant Activity

Research has identified N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride as a promising candidate for the treatment of epilepsy. In preclinical studies, derivatives of cinnamamide, including this compound, have demonstrated significant anticonvulsant properties across various animal models. For instance, studies involving the maximal electroshock test and genetic models of epilepsy have shown effective seizure suppression and protective effects against seizure development .

Mechanism of Action

The mechanism through which this compound exerts its anticonvulsant effects is believed to involve modulation of neurotransmitter systems and ion channels, contributing to its efficacy in controlling seizures. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring and the olefin linker significantly influence the compound's pharmacological activity .

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving the reaction of 3-aminopropylamine with appropriate aromatic acids or their derivatives. The synthesis process is crucial as it affects the purity and efficacy of the compound in subsequent applications.

Physical and Chemical Properties

The compound exhibits characteristics typical of amides, including solubility in polar solvents and stability under physiological conditions. These properties are essential for its application in drug formulation and delivery systems.

Material Science Applications

Polymer Chemistry

this compound serves as an important building block in the synthesis of dendrimers and other polymeric materials. Its ability to participate in various chemical reactions allows it to be integrated into complex polymer structures that can be used for drug delivery systems or as scaffolds in tissue engineering.

Photoresponsive Materials

Recent studies have explored the incorporation of cinnamamide derivatives into photoresponsive gel systems. These materials can undergo phase transitions in response to light, which is beneficial for applications requiring controlled drug release or responsive biomaterials .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-aminopropyl)methacrylamide hydrochloride

- (3-aminopropyl)triethoxysilane

- N-isopropylmethacrylamide

Uniqueness

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is unique due to its specific structural features, such as the presence of both an amine and a phenyl group, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular recognition and binding.

Actividad Biológica

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amine group, a phenyl group, and an amide linkage. These structural components contribute to its reactivity and interaction with biological targets. The compound is utilized as an intermediate in organic synthesis and has applications in studying enzyme-substrate interactions and protein modifications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, while the phenyl group is involved in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biochemical effects .

Biological Activity

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly cinnamamide derivatives. For instance, compound KM-568, a derivative of N-(2-hydroxypropyl)-3-phenylprop-2-enamide, demonstrated significant anticonvulsant activity in various animal models of epilepsy. It was effective in several seizure models, including the maximal electroshock test and the 6-Hz psychomotor seizure model, with effective doses (ED50) ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model and administration route .

Case Studies

-

Cinnamamide Derivatives

A study on S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) showed promising results as an anticonvulsant agent. It exhibited a favorable safety profile and was not mutagenic in Ames assays, indicating potential for further development as a therapeutic agent for epilepsy . -

Structure-Activity Relationship (SAR)

Research into the SAR of cinnamamide derivatives revealed that modifications to the phenyl ring and olefin linker significantly influence anticonvulsant activity. The presence of specific substituents can enhance or diminish efficacy against seizures .

Data Tables

| Compound Name | ED50 (mg/kg) | Model Used | Administration Route |

|---|---|---|---|

| KM-568 | 13.21 | Frings audiogenic seizure model | Intraperitoneal |

| KM-568 | 44.46 | Maximal electroshock test | Intraperitoneal |

| KM-568 | 30.81 | Maximal electroshock test | Oral |

| KM-568 | 71.55 | 6-Hz psychomotor seizure model | Intraperitoneal |

Propiedades

IUPAC Name |

N-(3-aminopropyl)-3-phenylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11;/h1-3,5-8H,4,9-10,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMXFTJVRYXPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.